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Cat. No.: B1664525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Iodobiphenyl, an ortho-substituted halobiphenyl, has carved a significant niche in the

landscape of organic synthesis since its discovery. Its unique structural arrangement, featuring

a sterically accessible iodine atom ortho to a phenyl group, renders it a valuable precursor and

building block in a multitude of chemical transformations. This technical guide provides an in-

depth exploration of the discovery, history, and synthetic applications of 2-Iodobiphenyl,
tailored for researchers, scientists, and professionals in drug development. The document

details its physicochemical properties, comprehensive experimental protocols for its synthesis

and key reactions, and visual representations of its utility in constructing complex molecular

architectures.

Discovery and History
While the precise moment of the first synthesis of 2-Iodobiphenyl is not definitively

documented in a singular, seminal publication, its emergence is intrinsically linked to the

pioneering work in organometallic chemistry in the early 20th century. The advancements in

reactions involving organohalides, particularly the Ullmann reaction, and the development of

diazonium salt chemistry provided the foundational methods for the synthesis of various

substituted biphenyls.
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The American chemist Henry Gilman, a prominent figure in organometallic chemistry,

extensively explored the reactivity of organohalides and their coupling reactions.[1][2][3][4][5]

While a direct claim to the "discovery" of 2-Iodobiphenyl is not explicitly found, his

comprehensive work on Grignard reagents and organocopper compounds (which led to the

development of the Gilman reagent) laid the groundwork for the synthesis and utilization of

compounds like 2-Iodobiphenyl.[1][6] The synthesis of 2-Iodobiphenyl from 2-aminobiphenyl

via a Sandmeyer-type reaction is a classic example of the synthetic methodologies being

developed during that era.[7] This method, involving the diazotization of the amine followed by

iodide substitution, became a standard procedure for introducing iodine into an aromatic ring.

The significance of 2-Iodobiphenyl grew with the advent of modern cross-coupling reactions,

most notably the Suzuki-Miyaura and other palladium-catalyzed transformations. These

reactions unlocked the vast potential of 2-Iodobiphenyl as a versatile coupling partner for the

construction of complex biaryl and polycyclic aromatic systems, solidifying its importance in

contemporary organic synthesis.

Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of 2-Iodobiphenyl is
crucial for its effective use in research and development. The following table summarizes its

key quantitative data.
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Property Value

Molecular Formula C₁₂H₉I

Molecular Weight 280.10 g/mol

CAS Number 2113-51-1

Appearance
White to pale yellow crystalline powder or clear

colorless to yellow liquid

Melting Point 70-75 °C

Boiling Point 300-305 °C (decomposes)

Density 1.59 g/mL at 25 °C

Refractive Index (n20/D) 1.662

Solubility
Soluble in organic solvents (e.g., DCM, THF,

ethanol); insoluble in water.

¹H NMR (400 MHz, CDCl₃)
δ 7.98 (dd, J = 8.0, 1.0 Hz, 1H), 7.48 – 7.32 (m,

7H), 7.06 (ddd, J = 9.2, 7.4, 1.8 Hz, 1H) ppm

¹³C NMR (101 MHz, CDCl₃)
δ 146.58, 144.15, 139.44, 130.04, 129.23,

128.74, 128.07, 127.91, 127.60, 98.59 ppm

Mass Spectrum (EI)
m/z (%) = 280 (M+, 100), 152 (M+ - I, 85), 151

(35), 76 (20)

IR (KBr, cm⁻¹)
3055 (Ar-H stretch), 1585, 1475, 1435 (C=C

stretch), 750, 700 (Ar-H bend)

Key Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-Iodobiphenyl and its

application in two cornerstone cross-coupling reactions.

Synthesis of 2-Iodobiphenyl from 2-Aminobiphenyl[8]
This procedure follows a classical Sandmeyer-type reaction, a reliable method for the

introduction of an iodo group onto an aromatic ring.
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Experimental Workflow:

Diazotization Iodination Work-up & Purification

2-Aminobiphenyl HCl
Dissolve

NaNO2(aq)
Add dropwise at 0°C

Diazonium Salt
Stir for 30 min

KI(aq)Add dropwise at 0°C Reaction Mixture
Warm to RT, stir for 1h

Na2S2O3(aq)Quench Extraction
Ethyl Acetate

Washing
H2O, Brine

Drying
Na2SO4

Evaporation Chromatography
Silica Gel

2-Iodobiphenyl

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Iodobiphenyl.

Materials:

2-Aminobiphenyl (1.0 equiv)

Concentrated Hydrochloric Acid (HCl)

Sodium Nitrite (NaNO₂)

Potassium Iodide (KI)

Sodium Thiosulfate (Na₂S₂O₃)

Tetrahydrofuran (THF)

Water (H₂O)

Ethyl Acetate

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica Gel

Procedure:
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Diazotization: In a round-bottom flask, dissolve 2-aminobiphenyl in a mixture of

tetrahydrofuran and 4M aqueous hydrochloric acid. Cool the solution to 0 °C in an ice bath.

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below

5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

Iodination: To the cold diazonium salt solution, add a solution of potassium iodide in water

dropwise. After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 1 hour.

Work-up: Quench the reaction by the dropwise addition of a 1M aqueous solution of sodium

thiosulfate until the brown color of iodine disappears.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100

mL).

Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 50

mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: petroleum

ether/ethyl acetate gradient) to afford 2-Iodobiphenyl as a colorless liquid.

Ullmann Condensation: Synthesis of 2-Phenoxybiphenyl
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O

bonds. This protocol describes the synthesis of 2-phenoxybiphenyl from 2-iodobiphenyl and

phenol.

Reaction Scheme:

2-Iodobiphenyl

2-Phenoxybiphenyl

+ Phenol, CuI, Base, Solvent, Heat

Phenol
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Click to download full resolution via product page

Caption: Ullmann condensation of 2-Iodobiphenyl and Phenol.

Materials:

2-Iodobiphenyl (1.0 equiv)

Phenol (1.2 equiv)

Copper(I) Iodide (CuI, 0.1 equiv)

Potassium Carbonate (K₂CO₃, 2.0 equiv)

N,N-Dimethylformamide (DMF)

Toluene

Water

Brine

Procedure:

Reaction Setup: To a flame-dried Schlenk tube, add 2-iodobiphenyl, phenol, copper(I)

iodide, and potassium carbonate.

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen)

three times.

Solvent Addition: Add anhydrous N,N-dimethylformamide via syringe.

Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours.

Work-up: Cool the reaction to room temperature and dilute with toluene. Filter the mixture

through a pad of celite to remove insoluble salts.

Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water (3 x

50 mL) and brine (1 x 50 mL).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1664525?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664525?utm_src=pdf-body
https://www.benchchem.com/product/b1664525?utm_src=pdf-body
https://www.benchchem.com/product/b1664525?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel to yield 2-phenoxybiphenyl.

Suzuki-Miyaura Cross-Coupling: Synthesis of 2-
Phenylbiphenyl (o-Terphenyl)[9]
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-

C bonds. This protocol details the synthesis of 2-phenylbiphenyl from 2-iodobiphenyl and

phenylboronic acid.

Catalytic Cycle:
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Pd(0)L₂

Oxidative
Addition

Ar-Pd(II)(I)L₂

Transmetalation

Ar-Pd(II)-Ar'L₂

Reductive
Elimination

Ar-Ar'

2-Iodobiphenyl
(Ar-I)

Phenylboronic Acid
(Ar'-B(OH)₂) Base
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Caption: Suzuki-Miyaura catalytic cycle.

Materials:

2-Iodobiphenyl (1.0 equiv)

Phenylboronic Acid (1.2 equiv)
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Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

Triphenylphosphine (PPh₃, 0.08 equiv)

Potassium Carbonate (K₂CO₃, 3.0 equiv)

1,4-Dioxane

Water

Ethyl Acetate

Brine

Procedure:

Reaction Setup: In a Schlenk tube, combine 2-iodobiphenyl, phenylboronic acid,

palladium(II) acetate, triphenylphosphine, and potassium carbonate.

Inert Atmosphere: Seal the tube with a septum, evacuate, and backfill with argon. Repeat

this cycle three times.

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via

syringe.

Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours.

Work-up and Extraction: Cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine.

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel to afford 2-phenylbiphenyl.

Applications in Synthesis
The utility of 2-Iodobiphenyl extends beyond simple biaryl formation. It serves as a key

starting material for the synthesis of more complex polycyclic aromatic hydrocarbons through
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cascade or domino reactions.

Synthesis of Triphenylene[10]
A notable application of 2-Iodobiphenyl is in the palladium-catalyzed synthesis of

triphenylenes. This reaction proceeds through a dual C-H activation and double C-C bond

formation, offering an efficient route to this class of compounds.

Reaction Pathway:

2-Iodobiphenyl

Palladacycle

Pd(0), Oxidative Addition

Pd(IV)Complex

+ Iodobenzene, Oxidative Addition

Intermediate

Reductive Elimination

Triphenylene

C-H Activation & Annulation

Click to download full resolution via product page

Caption: Pathway for the synthesis of Triphenylene.

This synthetic strategy highlights the ability to construct intricate molecular frameworks from

readily available starting materials like 2-Iodobiphenyl, showcasing its importance in materials
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science and the synthesis of functional organic molecules.

Conclusion
2-Iodobiphenyl has proven to be a remarkably versatile and enduring reagent in organic

chemistry. From its historical roots in the development of fundamental synthetic methodologies

to its current role as a cornerstone in modern cross-coupling reactions, its importance cannot

be overstated. For researchers and professionals in drug development and materials science,

a thorough understanding of the properties, synthesis, and reactivity of 2-Iodobiphenyl is
essential for the design and execution of efficient and innovative synthetic strategies. The

detailed protocols and data presented in this guide serve as a valuable resource for harnessing

the full potential of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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